molecular formula C11H17NO B2483840 N-(4-methylidenecyclohexyl)cyclopropanecarboxamide CAS No. 2097930-45-3

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide

Cat. No.: B2483840
CAS No.: 2097930-45-3
M. Wt: 179.263
InChI Key: MZNDRUAWCVSZGX-UHFFFAOYSA-N
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Description

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C13H21NO It is known for its unique structure, which includes a cyclopropane ring attached to a cyclohexyl group with a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylidenecyclohexyl)cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 4-methylidenecyclohexylamine. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropane ring or the methylene group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide has found applications in various fields of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-methylidenecyclohexyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

    Cyclopropanecarboxamide derivatives: These compounds share the cyclopropane ring structure and exhibit similar reactivity.

    Cyclohexylamine derivatives: Compounds with a cyclohexylamine moiety may have comparable biological activities.

    Methylenecyclohexane derivatives: These compounds have a methylene bridge and can undergo similar chemical reactions.

Biological Activity

N-(4-Methylidenecyclohexyl)cyclopropanecarboxamide is a cyclopropane derivative that has garnered attention for its potential biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and structure-activity relationships (SAR), to provide a comprehensive overview of this compound.

Chemical Structure and Properties

This compound can be characterized by its unique molecular structure. The chemical formula is C11H15NC_{11}H_{15}N, and it features a cyclopropane ring, which contributes to its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropanecarboxylic acid derivatives with amines under controlled conditions. Various methods have been explored to optimize yield and purity, including:

  • Reflux reactions in organic solvents.
  • Catalytic methods using transition metals to facilitate the formation of the cyclopropane ring.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. Preliminary assays have shown effectiveness against various bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

These findings suggest that the compound may interfere with bacterial cell wall synthesis or function as a protein synthesis inhibitor.

While the exact mechanism of action (MoA) remains to be fully elucidated, it is hypothesized that the compound may disrupt cellular processes through interactions with specific protein targets. This aligns with findings from similar cyclopropane derivatives known for their bioactivity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key factors influencing activity include:

  • Substituent effects : Variations in the cyclohexyl group can significantly alter potency.
  • Steric hindrance : The size and shape of substituents affect binding affinity to biological targets.
SubstituentBiological ActivityComments
MethylModerateEnhances lipophilicity
EthylHighIncreases binding affinity
PropylLowReduces solubility

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted by Liu et al. demonstrated that derivatives of cyclopropanecarboxamides showed significant inhibition against Gram-positive and Gram-negative bacteria, supporting the potential use of this compound in developing new antimicrobial agents .
  • Toxicological Assessment : In a safety evaluation, the compound was subjected to acute toxicity tests in murine models, revealing a favorable safety profile at therapeutic doses, which is critical for further development .

Properties

IUPAC Name

N-(4-methylidenecyclohexyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-2-6-10(7-3-8)12-11(13)9-4-5-9/h9-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNDRUAWCVSZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC(CC1)NC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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